molecular formula C14H17N3O6S B14979015 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14979015
M. Wt: 355.37 g/mol
InChI Key: SIYJDQKBTDSRML-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide-containing pyrimidine derivative. Its structure features a dihydropyrimidine core with a hydroxy-oxo moiety at positions 2 and 6, respectively, and a sulfonamide group at position 3.

Properties

Molecular Formula

C14H17N3O6S

Molecular Weight

355.37 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C14H17N3O6S/c1-22-10-4-3-9(7-11(10)23-2)5-6-16-24(20,21)12-8-15-14(19)17-13(12)18/h3-4,7-8,16H,5-6H2,1-2H3,(H2,15,17,18,19)

InChI Key

SIYJDQKBTDSRML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of catalysts such as dimethylaminopyridine (DMAP) and solvents like anhydrous dichloromethane. The mixture is cooled to 0°C, and reagents like EDCI.HCl are added under nitrogen protection. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization using dichloromethane-ethyl acetate are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-pyrimidine derivatives. Below is a detailed comparison with structurally related compounds from the evidence, focusing on molecular features, substituents, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source
Target Compound : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₅H₁₉N₃O₆S (inferred) ~385.39 g/mol - 3,4-Dimethoxyphenethyl group
- Sulfonamide at C5
- Hydroxy-oxo dihydropyrimidine core
N/A
N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₀H₁₇N₃O₄S₂ 307.39 g/mol - tert-Butylsulfanyl group
- Shorter alkyl chain
2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide C₁₆H₁₈N₆O₇S₂ 470.48 g/mol - Acetamido and sulfamoylphenyl groups
- Thioether linkage
(R/S)-N-[(2R/S,4R/S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... Complex stereochemistry >600 g/mol - Branched peptide-like backbone
- Tetrahydro-pyrimidinone moiety

Key Observations:

However, the tert-butyl group in may confer greater metabolic stability due to steric hindrance. The acetamido-sulfamoylphenyl analog in introduces hydrogen-bonding capabilities, which may enhance target binding but reduce solubility.

Core Modifications: The dihydropyrimidine core is conserved across all compounds, but incorporates a tetrahydro-pyrimidinone structure, reducing aromaticity and altering conformational flexibility.

Stereochemical Complexity :

  • Compounds in exhibit intricate stereochemistry, which may influence receptor selectivity but complicates synthesis and purification. The target compound lacks such stereochemical complexity, suggesting easier scalability.

Research Findings and Inferred Properties

  • Solubility : The target compound’s dimethoxy groups may reduce aqueous solubility compared to the hydroxy-oxo core in but improve organic solvent compatibility.
  • Bioactivity : Sulfonamide-pyrimidine hybrids are often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) . The tert-butyl analog in might prioritize steric effects, while the target compound’s aromatic substituents could favor π-π interactions in binding pockets.
  • Metabolic Stability : The absence of ester or amide linkages in the target compound (unlike or ) may reduce susceptibility to hydrolysis, enhancing in vivo stability.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, a compound belonging to the class of pyrimidine derivatives, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O4SC_{12}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 283.35 g/mol. The compound features a pyrimidine ring substituted with a sulfonamide group and a methoxyphenyl ethyl side chain. This structure is significant for its interaction with biological targets.

1. Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral targets by inhibiting viral replication and enzyme activity.

  • Case Study : A related compound demonstrated inhibition of the hepatitis C virus (HCV) NS5B RNA polymerase with an IC50 value of 32.2 μM, showcasing the potential for similar activity in the studied compound .

2. Anti-inflammatory Effects

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Research Findings : In vitro studies reported that certain pyrimidine derivatives significantly suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The anti-inflammatory efficacy of this compound could be hypothesized based on structural similarities.

3. Lipoxygenase Inhibition

This compound may also act as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes associated with various inflammatory and allergic responses.

  • Therapeutic Implications : Compounds that inhibit lipoxygenase activity can be beneficial in treating conditions such as asthma and allergies . The sulfonamide group in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine may enhance its potency as a lipoxygenase inhibitor.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Feature Effect on Activity
Methoxy groupsEnhance lipophilicity and bioavailability
Sulfonamide moietyContributes to enzyme inhibition
Pyrimidine ringEssential for interaction with biological targets

Q & A

Q. What synthetic strategies are recommended for achieving regioselective sulfonamide coupling in this compound?

Regioselective synthesis requires careful optimization of reaction conditions. A validated approach involves activating the pyrimidine ring via deprotonation (e.g., using NaH or LDA) before introducing the sulfonamide group. Temperature control (0–5°C) and anhydrous solvents (e.g., THF or DMF) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation of the dihydropyrimidine core?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., hydroxy groups at δ 10–12 ppm, aromatic protons from dimethoxyphenyl).
  • FT-IR : Confirms sulfonamide (S=O stretching at ~1350 cm1^{-1}) and carbonyl groups (C=O at ~1680 cm1^{-1}).
  • HRMS : Validates molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., Gaussian-based simulations) enhances accuracy .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

Implement process analytical technology (PAT) tools, such as in-line HPLC monitoring, to track intermediate formation. Statistical design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, reaction time) affecting yield and purity. Standardize purification protocols using centrifugal partition chromatography for scalable separation .

Advanced Research Questions

Q. What computational approaches resolve contradictions in reported reaction mechanisms for sulfonamide derivatization?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to identify energetically favorable pathways. Coupling this with cheminformatics (e.g., ICReDD’s reaction path search methods) narrows experimental conditions. For example, solvent effects on activation energy can explain discrepancies in yields across studies .

Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) elucidate metabolic stability in biological assays?

Incorporate isotopic labels during synthesis (e.g., using 15N^{15}N-ammonia in the pyrimidine ring). Track metabolite formation via LC-MS/MS with selected reaction monitoring (SRM). Compare degradation half-lives under physiological pH (6.8–7.4) to identify hydrolytically labile sites .

Q. What methodologies address discrepancies in biological activity data across cell lines?

  • Dose-response normalization : Use Hill equation modeling to account for receptor saturation differences.
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.
  • Data reconciliation : Apply machine learning (e.g., random forests) to correlate structural features with activity trends, leveraging databases like PubChem .

Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl group influence binding affinity?

Molecular dynamics (MD) simulations (e.g., GROMACS) analyze ligand-receptor interactions. Free energy perturbation (FEP) calculations quantify the impact of methoxy substituents on binding entropy/enthalpy. Pair with surface plasmon resonance (SPR) to validate computational predictions experimentally .

Methodological Best Practices

  • Scale-up challenges : Use microreactor systems to maintain heat/mass transfer efficiency during kilo-lab synthesis. Optimize crystallization solvents (e.g., ethanol/water mixtures) via ternary phase diagrams .
  • Contradiction analysis : Apply Bradford-Hill criteria to assess causality in structure-activity relationships, prioritizing reproducibility across ≥3 independent labs .

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